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Introduction
BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class,

designed to spectrally mimic the widely used Rhodamine 6G (R6G).[1] Its bright fluorescence,

high photostability, and amine-reactive nature make it a versatile tool for labeling biomolecules.

[2][3] This document provides detailed application notes and protocols for the use of BDP R6G
amine and its derivatives in super-resolution microscopy techniques, including Stimulated

Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and

Photoactivated Localization Microscopy (PALM).

BDP R6G dyes possess several key features that make them attractive for advanced imaging

applications:

High Fluorescence Quantum Yield: BDP R6G exhibits a high fluorescence quantum yield,

contributing to a strong signal-to-noise ratio in imaging experiments.[1]

Photostability: BODIPY dyes, in general, are known for their excellent photostability, which is

a critical requirement for super-resolution techniques that often involve high laser powers.

Amine-Reactivity: The amine-functionalized and NHS ester forms of BDP R6G allow for

straightforward covalent conjugation to primary amines on biomolecules such as proteins

and antibodies.
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Quantitative Data
The photophysical properties of BDP R6G are summarized in the table below. While specific

performance data in super-resolution microscopy is not extensively published, these properties

provide a strong indication of its potential. For comparison, data for Rhodamine 6G, which BDP

R6G is based on, are also included where relevant.

Property BDP R6G Rhodamine 6G Reference

Excitation Maximum

(λex)
530 nm ~530 nm

Emission Maximum

(λem)
548 nm ~555 nm

Molar Extinction

Coefficient (ε)
~76,000 M⁻¹cm⁻¹ ~116,000 M⁻¹cm⁻¹

Fluorescence

Quantum Yield (Φ)
0.96 0.95

Molecular Weight

(Amine)
474.78 g/mol -

Molecular Weight

(NHS Ester)
437.21 g/mol -

Blinking Properties

Not extensively

documented.

Rhodamine 6G is

known to exhibit

blinking, which is

essential for

STORM/PALM.

Exhibits blinking with

distinct on/off states.

Experimental Protocols
Protocol 1: Antibody Labeling with BDP R6G NHS Ester
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This protocol describes the conjugation of BDP R6G NHS ester to a primary or secondary

antibody.

Materials:

BDP R6G NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)

Antibody (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH

8.3)

Purification column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze

the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). Adjust the antibody

concentration to 2-5 mg/mL.

Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BDP R6G

NHS ester in anhydrous DMSO.

Conjugation Reaction:

While gently vortexing, add the BDP R6G NHS ester solution to the antibody solution. A

typical starting molar excess of dye to antibody is 10:1 to 20:1. This should be optimized

for each antibody.

Incubate the reaction for 1 hour at room temperature, protected from light.

Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop

the reaction. Incubate for 15-30 minutes at room temperature.

Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Degree of Labeling (DOL) Calculation:

Measure the absorbance of the conjugate at 280 nm (A280) and at the dye's absorption

maximum (~530 nm for BDP R6G).

Calculate the protein concentration: Protein (M) = [A280 - (A_max * CF)] / ε_protein where

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for

BODIPY dyes) and ε_protein is the molar extinction coefficient of the antibody.

Calculate the dye concentration: Dye (M) = A_max / ε_dye

Calculate the DOL: DOL = Dye (M) / Protein (M)

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage,

consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Sample Preparation and Imaging for STORM
This protocol provides a general framework for preparing and imaging cells labeled with BDP

R6G for STORM.

Materials:

BDP R6G-labeled antibodies

Cells grown on high-precision coverslips (#1.5H)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)

STORM Imaging Buffer (see below)

STORM Imaging Buffer Recipe (Glox-based with MEA):

Buffer A: 10 mM Tris, pH 8.0 + 50 mM NaCl
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Buffer B: 50 mM Tris, pH 8.0 + 10 mM NaCl + 10% (w/v) glucose

GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.

1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl, pH adjusted to 7.5-8.5.

Procedure:

Cell Culture and Fixation:

Culture cells on high-precision coverslips.

Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

Wash three times with PBS.

Permeabilization and Blocking:

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Block with blocking buffer for 1 hour at room temperature.

Immunostaining:

Incubate with the primary antibody (if using indirect immunofluorescence) in blocking

buffer for 1 hour.

Wash three times with wash buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).

Incubate with the BDP R6G-labeled secondary antibody in blocking buffer for 1 hour,

protected from light.

Wash extensively with wash buffer and finally with PBS.

STORM Imaging:
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Prepare the final STORM imaging buffer immediately before use by mixing 7 µL of GLOX

solution and 70 µL of 1 M MEA with 620 µL of Buffer B.

Mount the coverslip on a microscope slide with a small volume of the imaging buffer. Seal

the edges to prevent oxygen entry.

Image on a STORM-capable microscope. Use a high laser power at ~532 nm to induce

blinking and a low-power activation laser (e.g., 405 nm) if necessary to control the density

of fluorescent molecules. Acquire a long series of images (5,000-20,000 frames) for

reconstruction.

Protocol 3: Sample Preparation and Imaging for STED
Microscopy
This protocol provides a general guideline for STED imaging with BDP R6G-labeled samples.

Materials:

BDP R6G-labeled antibodies

Sample prepared as for standard immunofluorescence on high-precision coverslips.

STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond).

Procedure:

Sample Preparation: Prepare the sample using standard immunofluorescence protocols as

described in Protocol 2 (steps 1-3).

Mounting: Mount the coverslip using a STED-compatible mounting medium. For live-cell

imaging, imaging must be performed in a suitable buffer.

STED Imaging:

Use a STED microscope equipped with an excitation laser around 530 nm and a depletion

laser with a wavelength in the red region of the spectrum (e.g., 592 nm or longer) to

efficiently de-excite BDP R6G.
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Optimize the excitation and STED laser powers to achieve the desired resolution while

minimizing photobleaching.

Acquire images using the STED microscope software.
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Caption: Workflow for labeling antibodies with BDP R6G NHS ester.
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Caption: General workflow for STORM imaging of cellular targets.
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Applications in Super-Resolution Imaging
While specific published applications of BDP R6G amine in super-resolution microscopy are

limited, its spectral properties make it a suitable candidate for imaging various cellular

structures. Below are potential applications based on the capabilities of similar dyes.

Imaging the Actin Cytoskeleton
The actin cytoskeleton, with its fine filamentous structures, is a common target for super-

resolution microscopy. BDP R6G can be conjugated to phalloidin or antibodies against actin-

binding proteins to visualize the intricate network of actin filaments in cells.

Visualizing Mitochondria
The complex internal structure of mitochondria, including the cristae, requires super-resolution

techniques to be resolved. BDP R6G-labeled antibodies against mitochondrial proteins (e.g.,

TOM20, COX IV) can be used in STED or STORM to study mitochondrial morphology and

protein distribution at the nanoscale.

Conjugates

Cellular Targets

BDP R6G Amine
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Click to download full resolution via product page

Caption: Potential cellular targets for BDP R6G amine in super-resolution.
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BDP R6G amine and its derivatives are promising fluorescent probes for super-resolution

microscopy due to their brightness, photostability, and amine-reactivity. While detailed

characterization in STED, STORM, and PALM is still emerging, the provided protocols offer a

solid starting point for researchers to incorporate this dye into their super-resolution imaging

workflows. As with any fluorescent probe, optimization of labeling and imaging conditions is

crucial to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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